2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a chloro-fluoro substituted phenyl ring, an acetamide linkage, and a tetrahydrofuran moiety. It has been studied for its potential as a thrombin inhibitor, which makes it a candidate for anticoagulant therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps:
Formation of 2-chloro-6-fluorophenylacetic acid: This can be achieved through the halogenation of phenylacetic acid derivatives.
Acylation Reaction: The 2-chloro-6-fluorophenylacetic acid is then acylated with an appropriate amine to form the acetamide linkage.
Coupling with Tetrahydrofuran Derivative: The final step involves coupling the acetamide intermediate with a tetrahydrofuran derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the acetamide linkage to yield corresponding amines.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Scientific Research Applications
2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been extensively studied for its potential as a thrombin inhibitor . This makes it a valuable compound in the development of anticoagulant drugs. Additionally, its unique structure allows for exploration in various fields:
Chemistry: Used as a model compound for studying substitution and coupling reactions.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications in preventing blood clots.
Industry: Could be used in the synthesis of other complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through inhibition of thrombin, an enzyme involved in blood clotting . The chloro-fluoro substituted phenyl ring and the acetamide linkage play crucial roles in binding to the active site of thrombin, thereby preventing its activity . This inhibition is achieved through interactions with key amino acid residues in the thrombin active site .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its combination of a tetrahydrofuran moiety with a chloro-fluoro substituted phenyl ring. This structural feature enhances its binding affinity and specificity towards thrombin compared to other similar compounds .
Properties
Molecular Formula |
C20H20ClFN2O3 |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H20ClFN2O3/c21-16-7-3-8-17(22)15(16)11-19(25)24-18-9-2-1-6-14(18)20(26)23-12-13-5-4-10-27-13/h1-3,6-9,13H,4-5,10-12H2,(H,23,26)(H,24,25) |
InChI Key |
VJVMLWSAMVFWMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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